Imidazo[1,2-a]pyrazine-2-aceticacid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrazin-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKWVBOCASYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315675 | |
| Record name | Imidazo[1,2-a]pyrazine-2-aceticacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-75-8 | |
| Record name | NSC296219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[1,2-a]pyrazine-2-aceticacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of Nitrogen Bridgehead Fused Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with reports indicating that they are present in approximately 85% of physiologically active drugs. nih.gov A 2014 analysis further revealed that 59% of FDA-approved small molecule drugs feature a nitrogen heterocycle. mdpi.com Within this broad class, nitrogen bridgehead fused heterocycles, such as the imidazo[1,2-a]pyrazine (B1224502) system, are of paramount interest. rsc.orgrsc.org These structures are characterized by two rings sharing a nitrogen atom, a feature that imparts a unique three-dimensional conformation. rsc.orgnih.gov
This distinct structural architecture is highly advantageous in drug design. The rigidity of the fused system can lead to improved metabolic stability and a more defined spatial arrangement of substituents, which in turn can enhance binding affinity to biological targets. nih.gov The introduction of these bridged systems into a molecule has been shown to positively influence pharmacokinetic properties, often by reducing lipophilicity. nih.gov Consequently, these scaffolds are considered "privileged structures" in drug discovery, offering a versatile framework for the development of new medicines. rsc.orgresearchgate.net The inherent bioactivity of many natural products containing a bridgehead nitrogen further underscores the significance of this structural motif. rsc.org
The Imidazo 1,2 a Pyrazine Scaffold: a Historical and Evolutionary Overview
The imidazo[1,2-a]pyrazine (B1224502) scaffold is a bicyclic system with a bridgehead nitrogen atom that has garnered considerable attention for its wide-ranging biological activities. rsc.orgnih.gov This versatile scaffold serves as a crucial building block in both organic synthesis and the development of new drugs. rsc.orgresearchgate.net Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antiproliferative effects. researchgate.net
The synthesis of the imidazo[1,2-a]pyrazine core has been a subject of extensive research, with numerous methods being developed over the years. These synthetic strategies often involve multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. rsc.org For instance, an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide provides a straightforward, one-pot synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.org The evolution of synthetic methodologies, including microwave-assisted techniques, has further expanded the accessibility and diversity of compounds based on this scaffold. rsc.org
A Spotlight on Imidazo 1,2 a Pyrazine 2 Acetic Acid and Its Derivatives
While the broader imidazo[1,2-a]pyrazine (B1224502) family has been extensively studied, specific derivatives have emerged as having particularly noteworthy potential. Imidazo[1,2-a]pyrazine-2-acetic acid represents a key intermediate and a foundational structure for further chemical exploration. The introduction of the acetic acid moiety at the 2-position provides a crucial functional handle for creating a diverse library of derivatives through esterification, amidation, and other chemical transformations.
Research into derivatives has shown that substitutions at various positions on the imidazo[1,2-a]pyrazine ring system can significantly influence biological activity. For example, a study focused on the discovery of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) identified imidazo[1,2-a]pyrazines as a promising class of compounds. nih.gov Starting from an initial high-throughput screening hit, medicinal chemistry efforts led to the development of potent and selective leads. nih.gov
Another area of investigation has been the antioxidant potential of imidazo[1,2-a]pyrazine derivatives. Based on the activity of the natural product coelenterazine, a series of derivatives with substitutions at the C2, C3, and C8 positions were synthesized and evaluated. This research revealed that amination at the C8 position, in particular, tended to improve antioxidant activity.
Table 1: Selected Imidazo[1,2-a]pyrazine Derivatives and their Reported Activities
| Compound/Derivative Class | Target/Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyrazines | TARP γ-8 selective AMPAR negative modulators | Identified as a promising scaffold from HTS, leading to potent and selective leads. | nih.gov |
| C2, C3, C8 substituted Imidazo[1,2-a]pyrazines | Antioxidant Activity | Amination at the C8 position was found to enhance antioxidant properties. | , |
| Imidazo[1,2-a]pyrazine-4-one derivatives | AMPA and NMDA receptor antagonists | Patented as antagonists for these glutamate (B1630785) receptors. | google.com |
Current Landscape and Future Horizons in Imidazo 1,2 a Pyrazine Research
Classical Approaches to Imidazo[1,2-a]pyrazine Core Synthesis
The foundational methods for constructing the imidazo[1,2-a]pyrazine ring system have traditionally relied on condensation and cyclization reactions. These methods, while established, form the basis for more complex synthetic endeavors.
Condensation Reactions of 2-Aminopyrazines with α-Halocarbonyl Compounds
A cornerstone in the synthesis of imidazo[1,2-a]pyrazines is the condensation reaction between a 2-aminopyrazine (B29847) and an α-halocarbonyl compound. ucl.ac.uknih.gov This reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the carbon bearing the halogen. This is followed by an intramolecular cyclization between the exocyclic primary amine and the carbonyl group, and subsequent aromatization to form the fused bicyclic system. ucl.ac.uk
The choice of solvent can significantly impact the yield of this reaction. For instance, the condensation of 2-aminopyrazine with chloroacetaldehyde (B151913) in methanol (B129727) has been shown to produce imidazo[1,2-a]pyrazine in a 98% yield, a substantial improvement over the 13% yield obtained when using dimethylformamide (DMF). ucl.ac.uk
| Reactants | Solvent | Temperature | Time (h) | Yield (%) |
| 2-Aminopyrazine, Chloroacetaldehyde | DMF | Reflux | 16 | 13 |
| 2-Aminopyrazine, Chloroacetaldehyde | MeOH | Reflux | 24 | 98 |
This interactive table summarizes the effect of solvent on the yield of the condensation reaction.
Utilization of Carboxymethyl Derivatives in Cyclization
The introduction of a carboxymethyl group, or its ester equivalent, at the C2 position is a key step towards the synthesis of Imidazo[1,2-a]pyrazine-2-acetic acid. In one synthetic approach, ethyl imidazo[1,2-a]pyrazine-2-carboxylate is synthesized and subsequently converted to the corresponding hydrazide. dergipark.org.tr This highlights the use of a pre-functionalized building block to achieve the desired acetic acid side chain.
Advanced Synthetic Strategies for Imidazo[1,2-a]pyrazine-2-acetic acid Derivatization
Modern synthetic chemistry offers a range of sophisticated techniques to modify the imidazo[1,2-a]pyrazine core, allowing for the introduction of diverse functional groups at specific positions.
Regioselective Functionalization at C2, C3, C6, and C8 Positions
The ability to selectively introduce substituents at various positions on the imidazo[1,2-a]pyrazine ring is crucial for developing analogs with tailored properties. While functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold at all carbon positions has been reviewed, similar comprehensive strategies for the pyrazine (B50134) analog are also of significant interest. rsc.org
Recent advancements have utilized organometallic reagents to achieve regioselective functionalization. nih.govrsc.orgresearchgate.netnovartis.com For example, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl allows for directed metalation at specific sites on the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. nih.govresearchgate.net Quenching these organometallic intermediates with various electrophiles provides access to a wide array of polyfunctionalized imidazo[1,2-a]pyrazines. nih.govresearchgate.net
Specifically, treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to magnesiation, while using TMP2Zn·2MgCl2·2LiCl results in a regioselective zincation, demonstrating a switch in reactivity that can be exploited for diverse substitution patterns. nih.gov These methods have been successfully applied to introduce substituents at the C5 and C8 positions. nih.govresearchgate.net
Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyrazine System
The imidazo[1,2-a]pyrazine system is composed of a π-excessive imidazole (B134444) ring and a π-deficient pyrazine ring, influencing its reactivity towards electrophiles. ucl.ac.uk The electron density of the neutral molecule is highest at the C3 position, making it the most favorable site for electrophilic attack. ucl.ac.ukstackexchange.comechemi.com For instance, bromination with N-bromosuccinimide (NBS) typically yields the 3-bromo derivative. ucl.ac.uk
However, the regioselectivity of electrophilic substitution can be altered under different conditions. In a protonated or hydrogen-bonding environment, the electron distribution shifts, and the C5 position can become the preferential site for electrophilic attack. ucl.ac.uk Attempts to functionalize the core via bromination with Br2 have sometimes resulted in low yields and inseparable mixtures of dibrominated regioisomers. ucl.ac.uknih.gov
| Position | Reactivity | Explanation |
| C3 | Most susceptible to electrophilic attack in neutral form | Highest electron density. ucl.ac.ukstackexchange.comechemi.com |
| C5 | Preferential site for electrophilic attack in protonated form | Altered charge distribution. ucl.ac.uk |
This interactive table outlines the regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine ring.
Multicomponent Reaction (MCR) Approaches for Diversification
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic molecules from simple starting materials in a single step. nih.govresearchgate.net These reactions are atom-economical and often lead to high yields and structural diversity. nih.gov
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which involves the condensation of an aminoazine, an aldehyde, and an isocyanide, is a prominent MCR for synthesizing imidazo-fused heterocycles, including imidazo[1,2-a]pyrazines. researchgate.netmdpi.commdpi.com An iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been developed to afford imidazo[1,2-a]pyrazine derivatives in good yields. nih.govrsc.org This method highlights the utility of MCRs in rapidly generating libraries of substituted imidazo[1,2-a]pyrazines. nih.gov
Green Chemistry Principles in Imidazo[1,2-a]pyrazine Synthesis
The integration of green chemistry principles into the synthesis of imidazo[1,2-a]pyrazines is a strategic approach to developing more environmentally benign and efficient chemical processes. acs.org This involves the use of alternative energy sources and greener solvent systems to minimize waste and energy consumption.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of imidazo[1,2-a]pyrazine derivatives. nih.govorganic-chemistry.org This technique significantly reduces reaction times from hours to minutes while often improving product yields compared to conventional heating methods. acs.orgorganic-chemistry.org
A notable approach involves a catalyst-free heteroannulation reaction where various substituted 2-aminopyrazines react with α-bromoketones under microwave irradiation. acs.org This method is lauded for its simplicity, high yields, and the use of a green solvent system, H₂O-IPA. acs.org Another efficient protocol is the one-pot, three-component reaction of 2-aminopyridines or 2-aminopyrazines, aldehydes, and isonitriles, which can be accelerated by microwave heating to produce a library of 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.gov This multicomponent strategy, often combined with a fluorous tagging technique, facilitates both the reaction and the subsequent purification process. nih.gov
Researchers have also developed sequential two-step, one-pot multicomponent reactions under microwave irradiation to synthesize novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives, highlighting the versatility of this heating method. nih.gov The use of microwave energy not only accelerates the reaction but also aligns with the principles of green chemistry by providing a more energy-efficient heating method. nih.gov
Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Imidazo[1,2-a]pyrazine Analogs
| Starting Materials | Reaction Type | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyrazine, α-Bromoketones | Heteroannulation | Catalyst-free, Microwave | H₂O-IPA | Minutes | Excellent | acs.org |
| 2-Aminopyrazine, Aldehyde, Isonitrile | Multicomponent | Sc(OTf)₃, Microwave | DCM/MeOH | 10 min | Not specified | nih.gov |
| 2-Aminopyridines, α-Bromo-β-keto esters | Condensation | Solvent-free, Microwave | Neutral Alumina | < 2 min | 85-95% | organic-chemistry.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Multicomponent | p-Toluenesulfonic acid, Microwave | Ethyl alcohol | 30 min | 46-80% | nih.gov |
Application of Green Solvents in Reaction Systems
The choice of solvent is a critical aspect of green chemistry, aiming to replace hazardous organic solvents with more environmentally friendly alternatives. In the synthesis of imidazo[1,2-a]pyrazines, significant progress has been made in utilizing green solvents.
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. An ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines has been successfully carried out in water, providing a metal-free and base-free synthesis of imidazo[1,2-a]pyridines, a related class of compounds. organic-chemistry.org Similarly, a mixture of water and isopropanol (B130326) (H₂O-IPA) has been effectively used as a reaction medium for the microwave-assisted, catalyst-free synthesis of imidazo[1,2-a]pyrazines, demonstrating the feasibility of aqueous solvent systems. acs.orgacs.org
Ethanol, a bio-based and low-toxicity solvent, has also been employed in the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives via a microwave-assisted, one-pot multicomponent reaction. nih.gov Furthermore, the use of eucalyptol, a bio-based solvent, has been explored in the multicomponent Groebke–Blackburn–Bienaymé reaction to produce imidazo[1,2-a]pyrazines under sustainable conditions. researchgate.net In some instances, solvent-free conditions have been achieved, representing the pinnacle of green chemistry in this context. organic-chemistry.orgrsc.orgresearchgate.net For example, the rapid synthesis of substituted imidazo[1,2-a]pyridines has been accomplished through thermal and microwave-assisted reactions of aminopyridines and α-bromo-β-keto esters without any solvent. organic-chemistry.org
Table 2: Green Solvents Used in the Synthesis of Imidazo[1,2-a]pyrazine and Analogs
| Green Solvent | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Water/Isopropanol (H₂O-IPA) | Catalyst-free annulation | Environmentally benign, excellent yields | acs.orgacs.org |
| Water | Ultrasound-assisted C-H functionalization | Metal-free, base-free, mild conditions | organic-chemistry.org |
| Ethanol | Microwave-assisted multicomponent reaction | Green solvent, good to moderate yields | nih.gov |
| Eucalyptol | Multicomponent Groebke–Blackburn–Bienaymé reaction | Sustainable, efficient | researchgate.net |
| Solvent-free | Thermal and microwave-assisted condensation | Reduced waste, rapid reaction | organic-chemistry.orgrsc.orgresearchgate.net |
Mechanistic Studies of Imidazo[1,2-a]pyrazine Ring Formation and Derivatization
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of the imidazo[1,2-a]pyrazine ring and its subsequent derivatization have been the subject of several mechanistic investigations.
Analysis of Competitive Reaction Pathways
The synthesis of imidazo[1,2-a]pyrazines often proceeds through a series of intermediates, and the reaction conditions can influence the dominant pathway. A common method for constructing the imidazo[1,2-a]pyrazine core is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. ucl.ac.uk The proposed mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of the pyrazine ring onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. organic-chemistry.org
In multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, the mechanism is more intricate. It is generally accepted that the reaction is initiated by the formation of an iminium ion from the aldehyde and the 2-aminoazine. researchgate.net This is followed by the nucleophilic addition of the isocyanide to the imine carbon, leading to a nitrilium intermediate, which then undergoes an intramolecular cyclization to yield the final imidazo[1,2-a]pyrazine product. researchgate.netrsc.org
A plausible mechanism for an iodine-catalyzed three-component synthesis involves the initial condensation of 2-aminopyrazine with an aryl aldehyde to form an imine. rsc.org The iodine catalyst activates this imine for nucleophilic attack by the isocyanide, leading to an intermediate that undergoes a [4+1] cycloaddition to furnish the imidazo[1,2-a]pyrazine ring. rsc.orgresearchgate.net
Catalytic Hydrogenation Studies on the Imidazole Ring
While direct catalytic hydrogenation studies specifically on the imidazole ring of imidazo[1,2-a]pyrazine-2-acetic acid are not extensively reported in the provided context, studies on the closely related imidazo[1,2-a]pyridine scaffold offer valuable insights. The enantioselective hydrogenation of the pyridine (B92270) ring in imidazo[1,2-a]pyridines has been successfully achieved using a ruthenium/N-heterocyclic carbene (NHC) catalyst. nih.gov This process yields tetrahydroimidazo[1,2-a]pyridines with high enantioselectivity and tolerates a broad range of functional groups. nih.gov The reaction proceeds with complete regioselectivity, hydrogenating the pyridine ring while leaving the imidazole ring intact. nih.gov These findings suggest that similar catalytic systems could potentially be adapted for the selective hydrogenation of the pyrazine ring in imidazo[1,2-a]pyrazines, a transformation that would be of significant interest for expanding the chemical space of this scaffold. Further research in this area would be beneficial to fully explore the potential of catalytic hydrogenation for the derivatization of imidazo[1,2-a]pyrazines.
Spectroscopic Methodologies for Compound Identification
Spectroscopy is the principal toolset for elucidating the molecular structure of Imidazo[1,2-a]pyrazine-2-acetic acid. Each technique offers unique insights into the compound's connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of Imidazo[1,2-a]pyrazine-2-acetic acid.
In the ¹H NMR spectrum, the protons on the bicyclic ring system exhibit characteristic chemical shifts. For the imidazo[1,2-a]pyrazine core, protons typically appear in the aromatic region (δ 7.5-9.5 ppm). nih.gov The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain are expected to produce a distinct singlet, while the acidic proton (-COOH) may appear as a broad singlet, its chemical shift being concentration and solvent dependent.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the imidazo[1,2-a]pyrazine core resonate in the δ 110-150 ppm range. The carbonyl carbon (-COOH) of the acetic acid group is characteristically found further downfield, typically above δ 170 ppm. The methylene carbon (-CH₂-) signal appears in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as HMBC, can be used to confirm the connectivity between protons and carbons, for instance, confirming the attachment of the acetic acid moiety at the C2 position of the heterocyclic ring. nih.gov
Table 1: Predicted NMR Spectral Data for Imidazo[1,2-a]pyrazine-2-acetic acid Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. The data below represents typical expected values based on analyses of similar structures.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton 1 | ~9.1 | s | 1H | H-5 |
| Proton 2 | ~8.1 | d | 1H | H-8 |
| Proton 3 | ~8.0 | d | 1H | H-6 |
| Proton 4 | ~7.8 | s | 1H | H-3 |
| Proton 5 | ~3.9 | s | 2H | -CH₂- |
| Proton 6 | >10 | br s | 1H | -COOH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| Carbon 1 | ~171 | -COOH | ||
| Carbon 2 | ~145 | C-2 | ||
| Carbon 3 | ~142 | C-8a | ||
| Carbon 4 | ~135 | C-5 | ||
| Carbon 5 | ~128 | C-6 | ||
| Carbon 6 | ~118 | C-8 | ||
| Carbon 7 | ~115 | C-3 | ||
| Carbon 8 | ~35 | -CH₂- |
Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. For Imidazo[1,2-a]pyrazine-2-acetic acid (C₈H₇N₃O₂), standard mass spectrometry would show a molecular ion peak corresponding to its mass.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. rsc.org This technique distinguishes between compounds with the same nominal mass but different elemental compositions. The calculated exact mass of Imidazo[1,2-a]pyrazine-2-acetic acid allows for its unambiguous identification by matching the experimental value to the theoretical value with a high degree of precision (typically within 5 ppm). rsc.org
Table 2: Mass Spectrometry Data for Imidazo[1,2-a]pyrazine-2-acetic acid
| Parameter | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight (Nominal) | 177 g/mol |
| Calculated Exact Mass [M] | 177.05383 |
| Calculated m/z for [M+H]⁺ | 178.06165 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the spectrum of Imidazo[1,2-a]pyrazine-2-acetic acid, several characteristic absorption bands are expected.
A very broad absorption band typically appears in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the acid gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations within the fused aromatic ring system are expected to appear in the 1450-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are typically observed just above 3000 cm⁻¹.
Table 3: Key Infrared (IR) Absorption Bands for Imidazo[1,2-a]pyrazine-2-acetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |
| ~3100 | Medium-Weak | Aromatic C-H Stretch |
| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| 1450-1650 | Medium-Strong | C=N and C=C Aromatic Ring Stretches |
Elemental Analysis and Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₈H₇N₃O₂). A close correlation (typically within ±0.4%) between the found and calculated values serves as strong evidence for the compound's empirical formula and is a crucial measure of its purity. ucl.ac.uk This technique is a classic and reliable method for verifying the elemental integrity of a newly synthesized compound.
Table 4: Theoretical Elemental Composition of Imidazo[1,2-a]pyrazine-2-acetic acid
| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |
| Carbon | C | 12.011 | 96.088 | 54.24 |
| Hydrogen | H | 1.008 | 7.056 | 3.98 |
| Nitrogen | N | 14.007 | 42.021 | 23.72 |
| Oxygen | O | 15.999 | 31.998 | 18.06 |
| Total | 177.163 | 100.00 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for examining the intrinsic properties of heterocyclic compounds like imidazo[1,2-a]pyrazines.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of molecules. For imidazo[1,2-a]pyrazine derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p) or 6-311G++(d,p), are employed to optimize the molecular geometry and determine key reactivity and stability parameters. nih.govnih.gov
The stability and reactivity of a molecule can be assessed through global chemical reactivity descriptors derived from DFT calculations. nih.gov These include:
Total Energy: The total energy of the optimized structure provides a measure of its thermodynamic stability.
Chemical Hardness (η): This parameter quantifies the molecule's resistance to change in its electron distribution. A molecule with a high chemical hardness is generally more stable and less reactive. scirp.org
Electronic Chemical Potential (μ): This describes the tendency of electrons to escape from a system. More reactive molecules typically exhibit a greater chemical potential. nih.gov
Electrophilicity (ω): This index measures the propensity of a species to accept electrons.
These parameters help in comparing the reactivity of different derivatives and understanding how substitutions on the imidazo[1,2-a]pyrazine core affect its chemical behavior. scirp.orgscirp.org
Table 1: Representative Global Reactivity Descriptors for Imidazo-Fused Heterocycles
| Compound Derivative | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9a) | 1.83 | -3.61 | 3.56 |
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9e) | 1.96 | -4.49 | 5.14 |
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9j) | 1.25 | -3.11 | 3.86 |
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9q) | 1.69 | -3.53 | 3.69 |
Note: Data is illustrative and based on findings for related imidazo[1,2-a]pyridine derivatives. scirp.orgscirp.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.com
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE) , is a critical indicator of molecular stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive. scirp.org For imidazo[1,2-a]pyrazine derivatives, FMO analysis reveals how different functional groups alter the electronic distribution and reactivity of the scaffold. nih.govresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Representative Imidazo-Fused Heterocycles
| Compound Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9a) | -5.44 | -1.78 | 3.66 |
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9e) | -6.44 | -2.53 | 3.91 |
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9j) | -4.36 | -1.86 | 2.49 |
| Imidazo[1,2-a]pyridine-N-acylhydrazone (9q) | -5.22 | -1.84 | 3.38 |
Note: Data is illustrative and based on findings for related imidazo[1,2-a]pyridine derivatives. scirp.orgscirp.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. scirp.org The MEP map displays regions of varying electrostatic potential on the electron density surface.
Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character, often found around electronegative atoms like nitrogen and oxygen. nih.govresearchgate.net
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: These denote areas of neutral or near-zero potential.
For imidazo[1,2-a]pyrazine-2-acetic acid, MEP analysis would identify the nitrogen atoms of the pyrazine and imidazole rings, as well as the oxygen atoms of the acetic acid group, as the primary nucleophilic centers (red regions). nih.govscirp.org This information is critical for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods used to characterize non-covalent interactions (NCIs) within and between molecules. nih.gov
QTAIM: This theory analyzes the electron density topology to define atoms and the bonds between them. It can identify and characterize the nature of chemical bonds, including weak intramolecular interactions like hydrogen bonds.
RDG Analysis: This method provides a visual representation of NCIs. By plotting the reduced density gradient against the electron density, it is possible to identify and differentiate between various types of non-covalent contacts, such as van der Waals interactions, hydrogen bonds, and steric clashes.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. nih.gov These methods are central to computer-aided drug design. nih.gov
Molecular docking simulations are performed to predict the preferred orientation and conformation (the "binding mode") of a ligand when it binds to a protein's active site. ucl.ac.uk This process involves placing a 3D model of the ligand, such as an imidazo[1,2-a]pyrazine derivative, into the binding pocket of a target protein and evaluating the interaction energy for different poses.
The outcome of a docking study is a quantitative score, often expressed as binding energy or affinity (typically in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov A lower (more negative) binding energy indicates a more stable and favorable interaction. These predictions help to:
Identify potential biological targets for a given compound. nih.gov
Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. ucl.ac.uk
Guide the design of new derivatives with improved binding affinity and selectivity. rsc.org
Studies on various imidazo-fused heterocycles have demonstrated their potential to bind to a range of protein targets, including enzymes and receptors involved in cancer and infectious diseases. ucl.ac.uknih.govnih.gov
Table 3: Example Binding Affinities of Imidazo-Fused Derivatives with Protein Targets
| Compound Class | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative | human ACE2 | -9.1 |
| Imidazo[1,2-a]pyrimidine derivative | SARS-CoV-2 Spike Protein | -7.3 |
| Imidazo[1,2-a]pyrazine derivative (GQ352) | Gαq protein | (IC50 = 8.9 μM) |
| Imidazo[1,2-a]pyrazine derivative (A4) | Influenza Virus Nucleoprotein | - |
Note: Data is illustrative and sourced from studies on various imidazo-fused derivatives. nih.govnih.govnih.gov
Virtual High-Throughput Screening Methodologies
Virtual high-throughput screening (vHTS) has emerged as a powerful tool in drug discovery to identify promising lead compounds from large chemical libraries. For Imidazo[1,2-a]pyrazine-2-acetic acid and its derivatives, vHTS methodologies are employed to predict their binding affinity to specific biological targets, thereby prioritizing compounds for synthesis and experimental testing.
An innovative pre-competitive virtual screening collaboration was initiated to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.gov This effort involved in silico probing of five proprietary pharmaceutical company libraries, which rapidly expanded the chemical diversity of the hit series. nih.gov This approach not only addressed initial concerns about the core chemical structure but also led to improved antiparasitic activity and selectivity. nih.gov
A key aspect of vHTS is the generation of a dataset of molecules and the subsequent use of computational models to predict their activity. For instance, a high-throughput screening campaign identified imidazo[1,2-a]pyrazine 5 as a promising lead compound that selectively blocks glutamate-induced Ca2+ flux in cells expressing a fusion protein of γ-8 and the GluA1o “flop” splice variant. nih.gov This discovery prompted further structure-activity relationship (SAR) optimization, leading to the development of subnanomolar, brain-penetrant leads. nih.gov
The process often begins with the synthesis of a library of related compounds. For example, a series of ethyl imidazo[1,2-a]pyridin-2-acetates were prepared through the reaction of various substituted 2-aminopyridines with ethyl-4-bromoacetate. nih.gov The resulting esters were then converted to their corresponding acids for further evaluation. nih.gov Similarly, a series of novel 8-amino imidazo[1,2-a]pyrazine derivatives were synthesized and subjected to a high-throughput screen against the VirB11 ATPase HP0525, revealing them to be competitive inhibitors. nih.gov
The following table summarizes representative vHTS findings for imidazo[1,2-a]pyrazine derivatives:
| Compound Class | Target | Screening Method | Key Findings |
| Imidazo[1,2-a]pyridines | Leishmania donovani | In silico probing of proprietary libraries | Rapid expansion of chemotype, improved activity and selectivity nih.gov |
| Imidazo[1,2-a]pyrazines | GluA1o/γ-8 | FLIPR assay | Identification of potent and selective negative modulators nih.gov |
| 8-Amino imidazo[1,2-a]pyrazines | VirB11 ATPase HP0525 | In vitro ATPase colorimetric assay | Identification of competitive inhibitors nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyrazine derivatives, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects and in designing more potent analogs.
A 3D-QSAR study was applied to a set of 15 imidazo[1,2-a]pyrazine derivatives to predict their biological activity. researchgate.net This study utilized principal component analysis (PCA), multiple linear regression (MLR), and artificial neural network (ANN) methods. researchgate.net The predicted activity values showed good agreement with experimental data. researchgate.net
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for the biological activity of imidazo[1,2-a]pyrazine derivatives involves several steps. First, a dataset of compounds with known activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include topological descriptors (e.g., molecular weight, molar volume) and electronic descriptors (e.g., HOMO and LUMO energies). researchgate.netijirset.com
Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity. For a series of thirteen imidazo[1,2-a]pyrazine derivatives, a QSAR model was developed to predict their cytotoxic effects against different cancer cell lines. researchgate.netijirset.com The study employed PCA, multiple regression analysis (MRA), partial least squares (PLS), non-linear regression (RNLM), and neural networks (NN). researchgate.netijirset.com The resulting models can then be used to predict the activity of new, untested compounds. researchgate.net
The table below presents a summary of parameters used in a QSAR study of imidazo[1,2-a]pyrazine derivatives. researchgate.netijirset.com
| Descriptor Type | Examples | Computational Tools |
| Topological | Formula Weight, Molar Volume, Molecular Weight, Molar Refractivity, Parachor, Density, Refractive Index, Surface Tension, Polarizability | ACD/ChemSketch |
| Electronic | Total energy (E), Highest occupied molecular orbital energy (EHOMO), Lowest unoccupied molecular orbital energy (ELUMO), Energy gap (Gap), Dipole moment (μ), Absolute hardness (η), Absolute electron negativity (χ), Reactivity index (ω) | Gaussian 03W |
These predictive models are crucial for guiding the synthesis of new derivatives with potentially enhanced biological activities. researchgate.net
In Silico Prediction Methodologies for Drug-Likeness
In silico prediction of drug-likeness is a critical step in modern drug discovery, aiming to identify compounds with favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and low toxicity. For Imidazo[1,2-a]pyrazine-2-acetic acid and its derivatives, various computational tools are used to assess their potential as drug candidates early in the development process.
One of the most widely used guidelines for predicting drug-likeness is Lipinski's rule of five. nih.gov This rule establishes that orally active drugs generally have a molecular weight under 500 g/mol , a logP (octanol-water partition coefficient) under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. In silico studies on related heterocyclic compounds like pyrazolo[1,5-a]pyrimidines have shown that most of the synthesized compounds fall within the range set by Lipinski's rule. nih.gov
Beyond Lipinski's rule, other important parameters are considered. For instance, the topological polar surface area (TPSA) is a descriptor used to predict drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Furthermore, computational models can predict potential toxicity issues. For example, in silico tools can assess the potential for a compound to cause cardiotoxicity by inhibiting the hERG channel or to be mutagenic (AMES toxicity). mdpi.com
In a study of pyrazolo[1,5-a]pyrimidines, in silico predictions indicated that most compounds had high gastrointestinal absorption and that their carcinogenicity tests were predicted to be negative. nih.gov Similarly, for a series of imidazo[1,2-a]pyrazine derivatives developed as Gαq/11 inhibitors, the lead compound GQ352 displayed reasonable physicochemical properties and stability in human liver microsomes, suggesting good drug-like potential. researchgate.netnih.gov
The following table summarizes key in silico drug-likeness parameters and their significance for Imidazo[1,2-a]pyrazine-2-acetic acid and its analogs, based on studies of similar heterocyclic systems.
| Parameter | Significance | Typical Favorable Range/Outcome |
| Molecular Weight | Affects absorption and distribution | < 500 g/mol |
| LogP | Relates to solubility and permeability | < 5 |
| Hydrogen Bond Donors | Influences membrane permeability | < 5 |
| Hydrogen Bond Acceptors | Influences membrane permeability | < 10 |
| Topological Polar Surface Area (TPSA) | Predicts intestinal absorption and brain penetration | Varies depending on target |
| hERG Inhibition | Predicts potential for cardiotoxicity | No inhibition |
| AMES Toxicity | Predicts mutagenic potential | Negative |
| Human Intestinal Absorption | Predicts oral bioavailability | High |
| Caco-2 Permeability | In vitro model for intestinal absorption | High |
By evaluating these parameters computationally, researchers can prioritize the synthesis of Imidazo[1,2-a]pyrazine-2-acetic acid derivatives that are more likely to have favorable drug-like properties, thus saving time and resources in the drug discovery pipeline.
Conclusion and Future Directions in Imidazo 1,2 a Pyrazine 2 Aceticacid Research
Summary of Key Academic Contributions and Findings
Research into the imidazo[1,2-a]pyrazine (B1224502) core has revealed its significant therapeutic potential, stemming from its structural similarity to purines. bio-conferences.org This has led to the synthesis and evaluation of a multitude of derivatives with diverse pharmacological properties.
Key findings in the field include the discovery of imidazo[1,2-a]pyrazine derivatives with potent anticancer properties. These compounds have shown efficacy against various cancer cell lines, including melanoma, by targeting key enzymes and signaling pathways involved in cell proliferation. rsc.orgnih.gov Furthermore, derivatives have been identified as selective negative modulators of AMPA receptors, suggesting their potential in the treatment of neurological disorders such as epilepsy. nih.gov
The versatile scaffold has also yielded compounds with significant antimicrobial and antiviral activity. researchgate.net Notably, some derivatives have demonstrated inhibitory effects against the main protease of SARS-CoV and SARS-CoV-2. rsc.org Beyond these, various imidazo[1,2-a]pyrazine derivatives have exhibited anti-inflammatory, analgesic, uterine-relaxing, and cardiotonic properties. acs.orgdergipark.org.trnih.gov
The synthesis of these diverse derivatives has been a major focus of academic research. Numerous synthetic methodologies have been developed, often involving the condensation of aminopyrazines with α-halocarbonyl compounds. nih.govrsc.org More recent advancements have focused on developing more efficient and environmentally friendly multicomponent reactions and novel catalytic systems. bio-conferences.orgrsc.org
A summary of the diverse biological activities of the imidazo[1,2-a]pyrazine scaffold is presented below:
| Biological Activity | Description | Key Findings |
| Anticancer | Inhibition of cancer cell growth and proliferation. | Activity against melanoma and other cancer cell lines through targeting of cellular kinases. rsc.orgnih.gov |
| Neurological | Modulation of neurotransmitter receptors. | Selective negative modulation of AMPA receptors, showing potential for epilepsy treatment. nih.gov |
| Antimicrobial | Inhibition of microbial growth. | Broad-spectrum activity against various bacteria and fungi. |
| Antiviral | Inhibition of viral replication. | Inhibition of key viral enzymes, including the main protease of coronaviruses. rsc.org |
| Anti-inflammatory | Reduction of inflammation. | Demonstrated anti-inflammatory effects in various models. dergipark.org.tr |
| Analgesic | Pain-relieving effects. | Certain derivatives have shown antinociceptive activity. dergipark.org.tr |
| Other Activities | Diverse physiological effects. | Uterine-relaxing, cardiotonic, and antibronchospastic properties have been reported. acs.orgnih.gov |
Identification of Remaining Challenges and Unexplored Avenues
Despite the significant progress in the field of imidazo[1,2-a]pyrazines, several challenges and unexplored avenues remain, particularly concerning Imidazo[1,2-a]pyrazine-2-aceticacid.
The most significant gap is the lack of specific research on this compound. While derivatives containing a carbohydrazide (B1668358) group at the 2-position (derived from the corresponding carboxylic acid) have been synthesized and evaluated for their antinociceptive activity, the acetic acid derivative itself has not been a focus of dedicated study. dergipark.org.tr This represents a significant unexplored avenue with the potential for discovering novel biological activities.
General challenges in the synthesis of imidazo[1,2-a]pyrazine derivatives include achieving regioselectivity , especially when dealing with substituted aminopyrazines. mdpi.com The development of cost-effective, environmentally friendly, and high-yielding synthetic methods remains an ongoing challenge. rsc.org Furthermore, issues such as poor microsomal stability and high in vivo clearance have hindered the development of some promising leads. nih.gov
The vast chemical space of possible substitutions on the imidazo[1,2-a]pyrazine scaffold is far from being fully explored. The influence of a carboxylic acid moiety at the 2-position on the pharmacokinetic and pharmacodynamic properties of the scaffold is currently unknown.
Recommendations for Future Academic and Methodological Research
To unlock the full potential of this compound and the broader class of imidazo[1,2-a]pyrazines, the following recommendations for future research are proposed:
Focused Synthesis and Characterization: The primary recommendation is the targeted synthesis and comprehensive characterization of this compound. This should include the development and optimization of a robust synthetic route, followed by full spectroscopic and physicochemical characterization of the compound.
Broad Biological Screening: Once synthesized, this compound should undergo extensive biological screening to evaluate its potential therapeutic applications. Based on the known activities of the parent scaffold, this screening should prioritize assays for anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological activities. The presence of the carboxylic acid group, which can act as a pharmacophore or influence solubility and cell permeability, may lead to novel or enhanced biological profiles.
Methodological Advancements: Continued research into novel and efficient synthetic methodologies for the imidazo[1,2-a]pyrazine core is crucial. This includes the exploration of new catalysts, multicomponent reactions, and flow chemistry techniques to improve yields, reduce reaction times, and enhance the greenness of the synthetic processes. bio-conferences.orgrsc.org
Structure-Activity Relationship (SAR) Studies: Following the initial biological evaluation of this compound, systematic SAR studies should be undertaken. This would involve the synthesis of a library of derivatives with modifications to the acetic acid side chain and substitutions on the imidazo[1,2-a]pyrazine ring system to understand the key structural requirements for biological activity.
Computational and Mechanistic Studies: To complement experimental work, computational modeling and mechanistic studies should be employed. These can aid in understanding the binding modes of active compounds with their biological targets and guide the design of more potent and selective derivatives.
The exploration of this compound represents a promising frontier in medicinal chemistry. By addressing the current research gaps and pursuing the recommended avenues of investigation, the scientific community can potentially uncover new therapeutic agents with significant clinical value.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing imidazo[1,2-a]pyrazine-2-acetic acid derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized imidazo[1,2-a]pyrazine precursors. For example:
- Intermediate Halogenation : Halogenated intermediates (e.g., Formula (2) in Scheme 1) react with ammonia or aqueous ammonia under controlled temperatures (−80°C to 250°C) to yield substituted derivatives .
- Catalytic Cyclization : Iodine-catalyzed cyclization of 2-aminopyrazines with α-bromo ketones or aldehydes provides imidazo[1,2-a]pyrazine cores, followed by acetic acid side-chain introduction via Wittig or Tebbe reactions .
- Three-Component Condensation : A one-pot method using aldehydes, isonitriles, and 2-aminopyrazines under mild conditions generates 3-amino-substituted imidazo[1,2-a]pyrazines, which can be further functionalized .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Halogenation-Ammonolysis | 60–85% | NH₃, 100–150°C | |
| Iodine-Catalyzed | 70–90% | I₂, DMSO, 80°C | |
| Three-Component | 55–75% | RT, ethanol |
Q. How are imidazo[1,2-a]pyrazine-2-acetic acid derivatives characterized structurally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and acetic acid side-chain integration. IR confirms carbonyl (C=O) and carboxylic acid (O-H) groups .
- X-ray Crystallography : Resolves bond angles and spatial arrangements, particularly for tautomeric forms or polymorphs. For example, imidazo[1,2-a]pyrimidin-2-yl-acetic acid structures were validated via single-crystal diffraction .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated or isotope-labeled analogs .
Q. What biological roles have been identified for imidazo[1,2-a]pyrazine-2-acetic acid derivatives?
- Methodological Answer :
- Neurological Applications : CRF receptor antagonists derived from these compounds show promise in treating anxiety and depression. Activity is assessed via receptor-binding assays (IC₅₀ values) and in vivo behavioral models .
- Anti-Inflammatory Activity : Derivatives like benzamides and acetamides inhibit COX-2 and TNF-α production in macrophage cell lines (e.g., RAW 264.7), validated via ELISA and Western blot .
- Enzyme Inhibition : Hydrazide derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), measured via spectrophotometric assays .
Advanced Research Questions
Q. How can researchers optimize low yields in imidazo[1,2-a]pyrazine-2-acetic acid synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., AgOTf or In(OTf)₃) to improve cyclization efficiency. Silver-catalyzed aminooxygenation increased yields of imidazo[1,2-a]pyridine-3-carbaldehydes to 75–85% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity, while aqueous conditions reduce byproducts in hydroamination steps .
- Microwave Assistance : Shorten reaction times and improve regioselectivity using microwave irradiation (e.g., 100°C, 30 min vs. 12 h conventional) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (e.g., cell viability assays with consistent seeding densities) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .
- Structural-Activity Relationships (SAR) : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., electron-withdrawing groups on pyrazine) with target affinity .
Q. What computational methods are effective in designing novel derivatives?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. Studies on imidazo[1,2-a]pyrimidine analogs used B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., CRF1 receptor) to optimize binding poses and residence times .
- Machine Learning (ML) : Train models on public datasets (e.g., ChEMBL) to predict solubility or toxicity profiles .
Q. What are emerging applications for imidazo[1,2-a]pyrazine-2-acetic acid derivatives?
- Methodological Answer :
- Anticancer Research : Evaluate pro-apoptotic effects via flow cytometry (Annexin V/PI staining) in leukemia cell lines (e.g., K562) .
- Neuroprotection : Screen derivatives for Nrf2 pathway activation in neurodegenerative models (e.g., SH-SY5Y cells under oxidative stress) .
- Photodynamic Therapy (PDT) : Functionalize with porphyrin moieties and test singlet oxygen generation using SOSG assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
